3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-2-ethoxy-6-phenylpyridine
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Overview
Description
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-2-ethoxy-6-phenylpyridine is a complex organic compound that features a unique combination of functional groups, including a cyclohexyl group, an oxadiazole ring, an ethoxy group, and a phenylpyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-2-ethoxy-6-phenylpyridine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring. The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
The ethoxy group is usually introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base. The phenylpyridine structure can be synthesized through a variety of methods, including the Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale reactions, ensuring high yields and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-2-ethoxy-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the phenyl ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide, or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-2-ethoxy-6-phenylpyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.
Mechanism of Action
The mechanism of action of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-2-ethoxy-6-phenylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-ethoxy-6-phenylpyridine
- 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-ethoxy-6-phenylpyridine
- 3-(5-Methoxymethyl-1,2,4-oxadiazol-3-yl)-2-ethoxy-6-phenylpyridine
Uniqueness
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-2-ethoxy-6-phenylpyridine is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity. The combination of the oxadiazole ring with the phenylpyridine structure also contributes to its distinct characteristics, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-cyclohexyl-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H23N3O2/c1-2-25-21-17(13-14-18(22-21)15-9-5-3-6-10-15)19-23-20(26-24-19)16-11-7-4-8-12-16/h3,5-6,9-10,13-14,16H,2,4,7-8,11-12H2,1H3 |
InChI Key |
ULVDBGXOEHCTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4CCCCC4 |
Origin of Product |
United States |
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